O-3M3FBS

説明

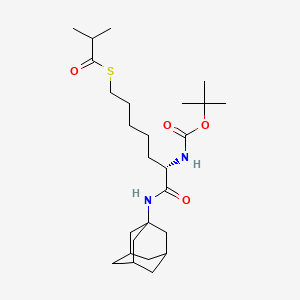

2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is a sulfonamide.

科学的研究の応用

O-3M3FBSの科学研究における応用に関する包括的な分析を、6つのユニークな用途に焦点を当ててご紹介します。

神経科学研究

This compoundは、神経細胞におけるホスホリパーゼC(PLC)活性化剤として使用され、スーパーオキシド生成活性を高め、カルシウム濃度を増加させます。これは、神経生理学的プロセスと疾患の研究に不可欠です .

薬理学

薬理学的研究では、this compoundは脳幹の嘔吐中枢を活性化することで嘔吐を誘発することが示されています。これは、吐き気と嘔吐の理解と治療法の開発に重要です .

細胞シグナル伝達

PLC活性化剤としてのthis compoundは、ヒト細胞におけるスーパーオキシド生成、細胞質カルシウム増加、イノシトールリン酸生成を刺激し、細胞シグナル伝達経路に関する洞察を提供します .

光受容体研究

This compoundは、網膜の光受容体を含む研究で引用されており、PLCの活性化は、メラトニンリズムに対する光の位相シフト効果を模倣し、概日生物学の理解を深めます .

神経芽細胞腫研究

この化合物は、神経芽細胞腫細胞モデルで使用され、PLC依存性プロセスを研究し、がん研究と潜在的な治療アプローチに貢献しています .

オプトジェネティクス

This compoundに直接関連していませんが、オプトジェネティクスは、同様の化合物を用いて光で神経活動を制御する新興分野であり、このようなPLC活性化剤の将来的な応用分野となる可能性があります .

作用機序

Target of Action

The primary target of 2,4,6-Trimethyl-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide is phospholipase C (PLC) . PLC is a key enzyme involved in cell signaling and is activated by various cell surface receptors, including G-protein coupled receptors and receptor tyrosine kinases .

Mode of Action

2,4,6-Trimethyl-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide interacts with its target, PLC, in an antagonistic manner, inhibiting inward and outward currents . It also causes an increase in intracellular calcium ([ca2+]i) in an agonistic manner .

Biochemical Pathways

The action of 2,4,6-Trimethyl-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide affects the phosphoinositide pathway . This pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by PLC, leading to the production of two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). These messengers trigger various cellular events .

Pharmacokinetics

It is soluble in ethanol and dmso, which suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 2,4,6-Trimethyl-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide’s action include the inhibition of inward and outward currents and an increase in intracellular calcium . These effects can lead to changes in cell signaling and potentially influence various cellular functions.

Action Environment

The action, efficacy, and stability of 2,4,6-Trimethyl-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide can be influenced by various environmental factors. For instance, the compound’s solubility in ethanol and DMSO suggests that its action may be influenced by the solvent environment . .

生化学分析

Biochemical Properties

2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of inward and outward currents via mechanisms independent of PLC. It acts antagonistically to inhibit these currents, while also causing an increase in intracellular calcium levels in an agonistic manner . This dual action makes it a valuable tool for studying calcium signaling pathways. The compound interacts with various enzymes and proteins, including those involved in calcium homeostasis and ion channel regulation .

Cellular Effects

The effects of 2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide on cellular processes are profound. It influences cell function by modulating calcium signaling pathways, which are crucial for various cellular activities such as muscle contraction, neurotransmitter release, and gene expression . The compound’s ability to increase intracellular calcium levels can impact cell signaling pathways, leading to changes in gene expression and cellular metabolism. Studies have shown that it can affect the activity of ion channels and other proteins involved in maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, 2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide exerts its effects through specific binding interactions with biomolecules. It inhibits inward and outward currents by binding to ion channels and modulating their activity independently of PLC . Additionally, the compound’s agonistic action on calcium levels involves interactions with calcium channels and other proteins that regulate calcium influx and efflux . These interactions lead to changes in enzyme activity, gene expression, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide can change over time. The compound is stable under specific storage conditions, such as room temperature and protection from light . Its activity may degrade over extended periods, affecting its efficacy in long-term studies. In vitro and in vivo studies have shown that the compound’s effects on cellular function can persist for varying durations, depending on the concentration and exposure time .

Dosage Effects in Animal Models

The effects of 2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound can effectively modulate calcium signaling and ion channel activity without causing significant adverse effects . Higher doses may lead to toxic effects, including disruptions in cellular homeostasis and potential cell death . Studies have identified threshold effects, where the compound’s efficacy plateaus or decreases at higher concentrations .

Metabolic Pathways

2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is involved in metabolic pathways related to calcium signaling and ion channel regulation. It interacts with enzymes and cofactors that modulate calcium levels and ion fluxes within cells . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects on ion channels and calcium signaling pathways . The compound’s distribution within tissues can also impact its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound interacts with the appropriate biomolecules, such as ion channels and calcium-regulating proteins, to modulate cellular function effectively .

特性

IUPAC Name |

2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO2S/c1-10-8-11(2)15(12(3)9-10)23(21,22)20-14-7-5-4-6-13(14)16(17,18)19/h4-9,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJJIFRWCCSXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354377 | |

| Record name | 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313981-55-4 | |

| Record name | 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

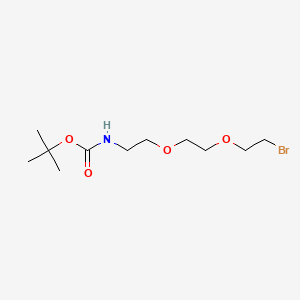

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

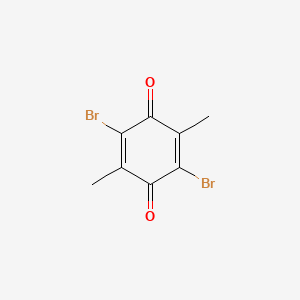

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1676986.png)

![(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid](/img/structure/B1676991.png)

![Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate](/img/structure/B1677002.png)